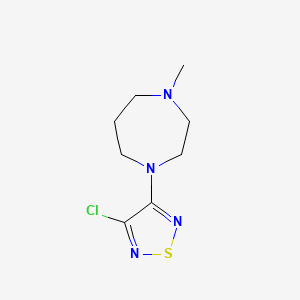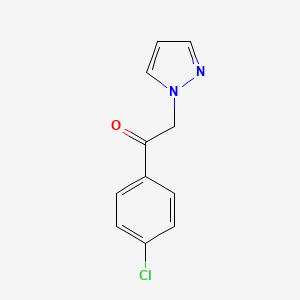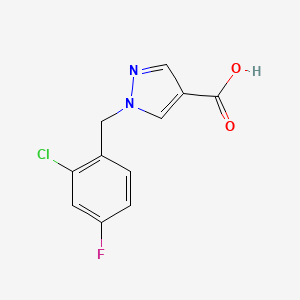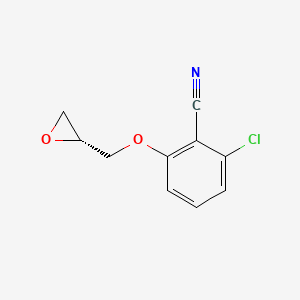
2-(4-甲氧基苯基)噻唑-5-甲醛
描述
2-(4-Methoxyphenyl)thiazole-5-carbaldehyde is a heterocyclic compound that features a thiazole ring substituted with a 4-methoxyphenyl group and an aldehyde functional group at the 5-position
科学研究应用
2-(4-Methoxyphenyl)thiazole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.
生化分析
Biochemical Properties
2-(4-Methoxyphenyl)thiazole-5-carbaldehyde plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. One notable interaction is with topoisomerase II, an enzyme involved in DNA replication and repair. The compound binds to DNA and interacts with topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest . Additionally, 2-(4-Methoxyphenyl)thiazole-5-carbaldehyde can undergo reactions such as the Baylis–Hillman reaction, catalyzed by DABCO (1,4-diazabicyclo[2.2.2]octane), which has been studied using electrospray ionization mass spectrometry .
Cellular Effects
2-(4-Methoxyphenyl)thiazole-5-carbaldehyde exerts various effects on different cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with topoisomerase II results in DNA damage, which can trigger apoptosis or programmed cell death . This effect is particularly significant in cancer cells, where the compound’s ability to induce DNA damage can be harnessed for therapeutic purposes.
Molecular Mechanism
The molecular mechanism of 2-(4-Methoxyphenyl)thiazole-5-carbaldehyde involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s interaction with topoisomerase II is a key aspect of its mechanism of action. By binding to the enzyme-DNA complex, it stabilizes the transient break in the DNA strands, preventing the re-ligation process and leading to the accumulation of DNA breaks . This mechanism is crucial for its potential use as an anticancer agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Methoxyphenyl)thiazole-5-carbaldehyde can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to the compound can lead to sustained DNA damage and cell cycle arrest.
Dosage Effects in Animal Models
The effects of 2-(4-Methoxyphenyl)thiazole-5-carbaldehyde vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inducing DNA damage in cancer cells without causing significant toxicity to normal cells . At higher doses, toxic or adverse effects may be observed, including severe DNA damage and apoptosis in normal cells. Threshold effects and dose-dependent responses are critical considerations in the development of this compound for therapeutic use.
Metabolic Pathways
2-(4-Methoxyphenyl)thiazole-5-carbaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s metabolism can influence its activity and toxicity. For example, its interaction with enzymes involved in the Baylis–Hillman reaction highlights its potential role in metabolic flux and the regulation of metabolite levels . Understanding these pathways is essential for optimizing its use in biochemical and therapeutic applications.
Transport and Distribution
The transport and distribution of 2-(4-Methoxyphenyl)thiazole-5-carbaldehyde within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation can affect its activity and efficacy. Studies have shown that it can be transported across cell membranes and distributed to various cellular compartments, where it exerts its effects . These interactions are crucial for understanding its pharmacokinetics and optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of 2-(4-Methoxyphenyl)thiazole-5-carbaldehyde plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its presence in the nucleus, for example, is essential for its interaction with DNA and topoisomerase II . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxyphenyl)thiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-methoxybenzaldehyde with thioamide under acidic conditions to form the thiazole ring . The reaction conditions often require heating and the use of solvents such as ethanol or methanol to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
化学反应分析
Types of Reactions: 2-(4-Methoxyphenyl)thiazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiazole ring can participate in electrophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic or basic conditions.
Major Products:
Oxidation: 2-(4-Methoxyphenyl)thiazole-5-carboxylic acid.
Reduction: 2-(4-Methoxyphenyl)thiazole-5-methanol.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
作用机制
The mechanism of action of 2-(4-Methoxyphenyl)thiazole-5-carbaldehyde in biological systems involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. For example, it may bind to DNA or proteins, altering their function and leading to various biological effects .
相似化合物的比较
2-(4-Methylphenyl)thiazole-5-carbaldehyde: Similar structure but with a methyl group instead of a methoxy group.
2-(4-Chlorophenyl)thiazole-5-carbaldehyde: Similar structure but with a chlorine atom instead of a methoxy group.
2-(4-Nitrophenyl)thiazole-5-carbaldehyde: Similar structure but with a nitro group instead of a methoxy group.
Uniqueness: 2-(4-Methoxyphenyl)thiazole-5-carbaldehyde is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This substitution can enhance its solubility in organic solvents and potentially increase its biological activity compared to other similar compounds .
属性
IUPAC Name |
2-(4-methoxyphenyl)-1,3-thiazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S/c1-14-9-4-2-8(3-5-9)11-12-6-10(7-13)15-11/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJPGTVCVKDDEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC=C(S2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00661675 | |
| Record name | 2-(4-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00661675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914348-82-6 | |
| Record name | 2-(4-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00661675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





amine](/img/structure/B1486593.png)
![1-[3-(hydroxymethyl)piperidin-1-yl]-2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-one](/img/structure/B1486595.png)
![3-(Diphenylamino)dibenzo[g,p]chrysene](/img/structure/B1486597.png)
![[1-(6-Chloropyridine-3-carbonyl)piperidin-3-yl]methanol](/img/structure/B1486600.png)





![1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride](/img/structure/B1486609.png)

